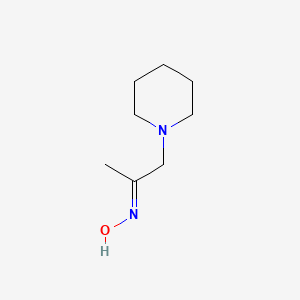

(2E)-1-Piperidin-1-ylacetone oxime

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(NE)-N-(1-piperidin-1-ylpropan-2-ylidene)hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O/c1-8(9-11)7-10-5-3-2-4-6-10/h11H,2-7H2,1H3/b9-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUQTWPVYYBAXPW-CMDGGOBGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NO)CN1CCCCC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\O)/CN1CCCCC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63442-69-3 | |

| Record name | NSC150099 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150099 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Synthetic Methodologies and Strategies

Retrosynthetic Analysis of the (2E)-1-Piperidin-1-ylacetone Oxime Skeleton

A retrosynthetic approach to "this compound" allows for the logical deconstruction of the target molecule into simpler, commercially available, or readily synthesizable precursors.

Key Disconnections and Precursor Identification

The two primary disconnections for the target molecule are at the oxime C=N bond and the piperidine (B6355638) C-N bond.

Disconnection of the Oxime Bond: The most straightforward retrosynthetic step is the cleavage of the C=N double bond of the oxime. This leads to two key precursors: 1-(piperidin-1-yl)acetone and hydroxylamine (B1172632) . This disconnection is based on the standard and widely practiced method of oxime formation through the condensation of a carbonyl compound with hydroxylamine.

Disconnection of the Piperidine C-N Bond: Further deconstruction of the 1-(piperidin-1-yl)acetone intermediate involves the disconnection of the C-N bond between the piperidine ring and the acetone (B3395972) moiety. This reveals piperidine and a reactive three-carbon electrophile, such as chloroacetone (B47974) or bromoacetone , as the precursor synthons. This step is representative of a nucleophilic substitution reaction where the secondary amine (piperidine) attacks the α-haloketone.

This retrosynthetic analysis logically simplifies the synthesis of a relatively complex molecule into the assembly of simpler, well-understood chemical entities.

Stereochemical Considerations in Oxime Formation and Control of (E/Z) Isomerism

The formation of the C=N bond in an oxime introduces the possibility of geometric isomerism, resulting in either the (E) or (Z) isomer. The "(2E)" designation in the target molecule specifies the stereochemistry where the hydroxyl group of the oxime and the piperidin-1-ylmethyl group are on opposite sides of the C=N double bond.

The synthesis of oximes from aldehydes and ketones can often lead to a mixture of (E) and (Z) isomers. researchgate.net The ratio of these isomers is influenced by several factors, including the reaction temperature, the solvent, and the presence of catalysts. researchgate.net For many oximes, the (E) isomer is the thermodynamically more stable product. nih.gov

Control over the E/Z ratio is a critical aspect of the synthesis. Several strategies can be employed:

Kinetic vs. Thermodynamic Control: The reaction conditions can be manipulated to favor either the kinetically or thermodynamically controlled product. Changes in temperature can shift the equilibrium between the isomers. researchgate.net

Catalyst-Mediated Isomerization: Reagents used in the synthesis, such as acids, can also catalyze the interconversion of the (E) and (Z) isomers. researchgate.net For instance, treating a mixture of E and Z isomers with a protic or Lewis acid under anhydrous conditions has been shown to selectively precipitate the E isomer as an immonium salt. google.com

Photoisomerization: Visible-light-mediated energy transfer catalysis offers a mild method for the isomerization of aryl oximes, which can be a useful tool for accessing the less stable Z-isomers. organic-chemistry.org

Strategic Synthesis: In some cases, specific synthetic pathways can be designed to yield a high selectivity for one isomer. tsijournals.com

For the synthesis of "this compound," achieving high stereoselectivity would likely involve careful optimization of the oximation reaction conditions or a post-synthesis isomerization and purification step to isolate the desired (E) isomer.

Classical and Modern Approaches to Oxime Synthesis

The formation of the oxime functional group is a cornerstone of this synthesis, with both well-established and contemporary methods at the disposal of the synthetic chemist.

Carbonyl Condensation Reactions with Hydroxylamine Derivatives

The most traditional and widely used method for synthesizing oximes is the condensation reaction between a carbonyl compound (an aldehyde or a ketone) and hydroxylamine or its salts (e.g., hydroxylamine hydrochloride). orientjchem.orglibretexts.orglibretexts.org This reaction is typically performed under reflux conditions and can be catalyzed by an acid. orientjchem.org

The mechanism involves the nucleophilic attack of the nitrogen atom of hydroxylamine on the carbonyl carbon, followed by the elimination of a water molecule to form the C=N double bond of the oxime. nih.gov The reaction is generally efficient, providing good to excellent yields of the corresponding oxime. orientjchem.org

| Reactants | Catalyst | Conditions | Product | Yield | Reference |

| Aldehydes/Ketones, NH₂OH·HCl | Oxalic acid | Reflux in CH₃CN | Oximes | 90-95% | orientjchem.org |

| Carbonyl compound, Hydroxylamine | General acid catalysis | Varies | Oxime/Hydrazone | - | nih.gov |

This table summarizes the classical carbonyl condensation reaction for oxime synthesis.

Novel Catalytic Methods for Oxime Formation

Recent advancements in organic synthesis have led to the development of novel catalytic methods for oxime formation, often offering milder reaction conditions, higher selectivity, and broader functional group tolerance.

One innovative approach involves the ammoximation of ketones, where the oxime is produced directly from a ketone, ammonia (B1221849), and an oxidizing agent in the presence of a catalyst. For example, a catalyst comprising a titanosilicate and a metal (such as palladium and gold) can facilitate the ammoximation reaction without the need for pre-formed hydrogen peroxide. google.com

Other modern methods include:

Metal-free aerobic oxidation: Primary benzylamines can be oxidized to the corresponding oximes using N,N′,N″-trihydroxyisocyanuric acid as a catalyst in water, with air as the oxidant. organic-chemistry.org

Visible-light-driven iron-catalyzed decarboxylative C-N coupling: This method allows for the synthesis of oximes from alkyl carboxylic acids and sodium nitrite (B80452) under mild, photosensitizer-free conditions. organic-chemistry.org

Oxidation of primary amines: Aliphatic amines can be efficiently oxidized to oximes using m-CPBA in ethyl acetate (B1210297) at room temperature under catalyst-free conditions. organic-chemistry.org

These modern techniques provide valuable alternatives to the classical condensation method, particularly when dealing with sensitive substrates or when aiming for more sustainable synthetic processes.

Synthetic Routes to Piperidine Ring Systems and Subsequent Functionalization

The piperidine moiety is a common scaffold in many biologically active compounds and its synthesis and functionalization are well-documented. nih.govkcl.ac.ukrsc.org

The synthesis of the required precursor, 1-(piperidin-1-yl)acetone, can be approached in two primary ways: by constructing the piperidine ring with the acetone side chain already in place, or by functionalizing a pre-existing piperidine ring. The latter is often more practical.

Common methods for the synthesis of piperidine derivatives include:

Hydrogenation of Pyridine (B92270) Derivatives: The reduction of substituted pyridines or pyridinium (B92312) salts is a prevalent method for obtaining piperidines. researchgate.netorganic-chemistry.org

Intramolecular Cyclization: Various intramolecular reactions, such as aza-Michael reactions and metal-catalyzed cyclizations, can be used to form the piperidine ring from acyclic precursors. nih.gov

Functionalization of Pre-existing Piperidine Rings: This is a highly versatile approach. The C-H bonds of the piperidine ring can be functionalized through various methods, including photoredox catalysis and rhodium-catalyzed C-H insertion reactions. nih.govnih.govresearchgate.netacs.org

For the specific synthesis of 1-(piperidin-1-yl)acetone, a direct nucleophilic substitution reaction between piperidine and an α-haloketone like chloroacetone is the most direct and efficient route. This reaction takes advantage of the nucleophilicity of the secondary amine of piperidine.

| Method | Description | Reference |

| Hydrogenation of Pyridines | Reduction of the aromatic pyridine ring to a saturated piperidine ring. | researchgate.netorganic-chemistry.org |

| Intramolecular Cyclization | Formation of the piperidine ring from a linear precursor through ring-closing reactions. | nih.gov |

| C-H Functionalization | Direct introduction of functional groups onto the piperidine ring. | nih.govnih.govresearchgate.netresearchgate.net |

This table outlines common synthetic strategies for piperidine ring systems.

Strategies for Incorporating the Piperidin-1-yl Moiety onto the Acetone Backbone

The primary method for attaching the piperidine ring to the acetone backbone is through the nucleophilic substitution reaction between piperidine and a suitable derivative of acetone. A common and effective approach involves the N-alkylation of piperidine with chloroacetone. wikipedia.org In this reaction, the nitrogen atom of the piperidine ring acts as a nucleophile, displacing the chlorine atom on the α-carbon of acetone.

This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid formed as a byproduct, which would otherwise protonate the starting piperidine and render it non-nucleophilic. researchgate.net The choice of solvent and base can influence the reaction rate and yield. For instance, using potassium carbonate in a solvent like ethanol (B145695) is a common practice. chemicalforums.com The reaction progress can be monitored to ensure the formation of 1-(piperidin-1-yl)propan-2-one, the direct precursor to the target oxime.

An alternative, though less direct, strategy could involve the reductive amination of a suitable keto-aldehyde with piperidine. However, the use of chloroacetone as an alkylating agent is a more straightforward and widely employed method for constructing the C-N bond in such structures. researchgate.net

Regioselective and Stereoselective Functionalization of the Piperidine Ring

While the synthesis of the parent compound this compound does not inherently require functionalization of the piperidine ring itself, the principles of regioselective and stereoselective control are crucial for creating more complex analogues.

Regioselectivity: The functionalization of the piperidine ring can be directed to specific positions (C2, C3, or C4) by carefully selecting catalysts and protecting groups on the nitrogen atom. odu.edu For instance, rhodium-catalyzed C-H insertion reactions can be guided to the C2 position by using an N-Boc protecting group, while other catalysts can direct functionalization to the C4 position. odu.edu The C3 position is generally less reactive towards direct C-H functionalization due to the electron-withdrawing effect of the nitrogen. odu.edu Therefore, indirect methods, such as the ring-opening of a cyclopropane (B1198618) intermediate, may be employed for C3 substitution. odu.edu

Stereoselectivity: Achieving a specific stereochemistry on the piperidine ring is often accomplished through stereoselective synthesis. This can involve the use of chiral auxiliaries, asymmetric catalysts, or stereoselective reductions. For example, the hydrogenation of substituted pyridine precursors can be controlled to produce specific stereoisomers of piperidine derivatives. nih.gov In the context of the target molecule, the oxime formation itself introduces the possibility of (E) and (Z) isomers. The "(2E)" designation specifies the stereochemistry at the C=N double bond, where the hydroxyl group and the piperidin-1-ylmethyl group are on opposite sides. The formation of the E-isomer is often thermodynamically favored. The stereochemistry of oximes can be determined using spectroscopic techniques like NMR. nih.gov

Advanced Synthetic Methodologies Applied to the Compound Class

Modern synthetic chemistry emphasizes the use of sustainable and efficient methods. Green chemistry principles and continuous flow technologies are increasingly being applied to the synthesis of oximes and related amine compounds.

Green Chemistry Principles in the Synthesis of Related Oximes and Amines

Green chemistry focuses on designing chemical processes that minimize the use and generation of hazardous substances. acs.org In the synthesis of oximes, several green approaches have been developed to replace traditional methods that often involve toxic reagents and solvents. uni-muenchen.de

One such approach is the use of solvent-free reaction conditions, often employing grinding techniques (mechanochemistry) with a solid catalyst like bismuth(III) oxide. uni-muenchen.de This method can lead to high yields of oximes in a short reaction time and minimizes waste. Another green strategy involves the use of natural acids, such as those found in fruit juices, as catalysts for oximation reactions, providing an environmentally benign alternative to mineral acids. acs.org

The twelve principles of green chemistry, such as atom economy, use of safer solvents, and catalysis, provide a framework for developing more sustainable synthetic routes. researchgate.net For instance, designing a synthesis with high atom economy ensures that a maximal proportion of the atoms from the reactants are incorporated into the final product. researchgate.net

| Green Chemistry Principle | Application in Oxime/Amine Synthesis |

| Prevention | Designing syntheses to avoid waste generation. |

| Atom Economy | Maximizing the incorporation of reactant atoms into the product. |

| Less Hazardous Chemical Syntheses | Using and generating substances with minimal toxicity. researchgate.net |

| Safer Solvents and Auxiliaries | Minimizing or replacing hazardous solvents with benign alternatives like water. uni-muenchen.de |

| Catalysis | Using catalytic reagents in small amounts instead of stoichiometric reagents. researchgate.net |

Continuous Flow Synthesis and Automation Approaches for Oxime Derivatives

Continuous flow chemistry offers several advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the potential for automation. These benefits are particularly relevant for the synthesis of potentially hazardous or unstable intermediates. The synthesis of oxime derivatives can be adapted to flow systems, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time.

Advanced Analytical and Spectroscopic Characterization in Research Contexts

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for In-Depth Structural Elucidation

High-resolution NMR spectroscopy is a cornerstone for the unambiguous structural determination of (2E)-1-Piperidin-1-ylacetone oxime. Through various NMR experiments, it is possible to map out the complete covalent framework and gain insights into the molecule's conformational dynamics in solution.

Proton (¹H) and Carbon-¹³ (¹³C) NMR spectroscopy provide fundamental information about the chemical environment of each atom in this compound.

The ¹H NMR spectrum would be expected to show distinct signals for the protons of the piperidine (B6355638) ring and the acetone (B3395972) oxime moiety. The protons on the carbons adjacent to the nitrogen atom of the piperidine ring typically appear in the downfield region, around 2.8 ppm. chemicalbook.com The remaining methylene (B1212753) protons of the piperidine ring would likely produce signals in the range of 1.4 to 1.7 ppm. chemicalbook.com The methyl group protons of the acetone oxime moiety would give rise to a singlet, while the methylene protons adjacent to the piperidine nitrogen would also appear as a singlet, with their exact chemical shifts influenced by the electronic effects of the neighboring functional groups.

The ¹³C NMR spectrum provides complementary information, with each unique carbon atom producing a distinct signal. The carbon atom of the C=N double bond in the oxime group is expected to have a characteristic chemical shift in the downfield region, often above 150 ppm. chemicalbook.com The carbons of the piperidine ring would appear at chemical shifts typical for saturated heterocycles.

Expected ¹H NMR Chemical Shifts for this compound

| Protons | Expected Chemical Shift (ppm) | Multiplicity |

| Piperidine C2-H, C6-H | ~2.8 | Multiplet |

| Piperidine C3-H, C4-H, C5-H | ~1.4 - 1.7 | Multiplet |

| CH₂ | Singlet | |

| CH₃ | Singlet | |

| OH | Broad Singlet |

Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Expected Chemical Shift (ppm) |

| C=N | >150 |

| Piperidine C2, C6 | ~55 |

| Piperidine C3, C5 | ~26 |

| Piperidine C4 | ~24 |

| CH₂ | - |

| CH₃ | - |

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms and determining the relative stereochemistry of this compound.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the assignment of protons within the piperidine ring by tracing the spin-spin coupling pathways.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, enabling the unambiguous assignment of the carbon signals based on the already assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy detects longer-range couplings between protons and carbons (typically over two to three bonds). This is instrumental in connecting the piperidine ring to the acetone oxime moiety by observing correlations between the methylene protons adjacent to the nitrogen and the carbons of the piperidine ring, as well as the carbons of the oxime fragment.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, provides a characteristic fingerprint of the molecule by probing its vibrational modes. These techniques are excellent for identifying the functional groups present in this compound.

The IR spectrum would be expected to show a characteristic broad absorption band for the O-H stretching vibration of the oxime group, typically in the region of 3100-3600 cm⁻¹. researchgate.net The C=N stretching vibration of the oxime is expected to appear around 1640-1690 cm⁻¹. researchgate.netresearchgate.net A band corresponding to the N-O stretching vibration can also be observed, usually in the range of 900-960 cm⁻¹. researchgate.net The C-H stretching and bending vibrations of the piperidine ring and the methyl and methylene groups would also be present in the spectrum.

Raman spectroscopy provides complementary information and is particularly sensitive to non-polar bonds. The C=N double bond, for instance, should give a strong signal in the Raman spectrum.

Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Oxime OH | Stretching | 3100 - 3600 (broad) |

| C-H (aliphatic) | Stretching | 2800 - 3000 |

| C=N | Stretching | 1640 - 1690 |

| N-O | Stretching | 900 - 960 |

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of this compound, which in turn allows for the confirmation of its elemental composition. This is achieved by measuring the mass-to-charge ratio (m/z) of the molecular ion with very high accuracy.

Both electrospray ionization (ESI) and electron ionization (EI) are common ionization techniques used in mass spectrometry that can be applied to the analysis of this compound.

Electrospray Ionization (ESI): ESI is a soft ionization technique that is particularly well-suited for polar and thermally labile molecules. In the positive ion mode, this compound would be expected to form a protonated molecule, [M+H]⁺. The high-resolution measurement of this ion would provide the accurate mass of the compound. Fragmentation can be induced in the mass spectrometer to obtain structural information.

Electron Ionization (EI): EI is a higher-energy ionization technique that often leads to extensive fragmentation of the molecule. The resulting mass spectrum shows a characteristic pattern of fragment ions that can be used as a molecular fingerprint and to deduce the structure of the molecule. The fragmentation of this compound would likely involve cleavage of the piperidine ring and the side chain, providing valuable structural information.

The analysis of the fragmentation patterns obtained from both ESI-MS/MS and EI-MS experiments allows for a detailed structural characterization of the molecule, complementing the data obtained from NMR and vibrational spectroscopy.

Tandem Mass Spectrometry (MS/MS) for Deriving Complex Structural Information

Tandem mass spectrometry (MS/MS) stands as a powerful tool for the structural elucidation of organic molecules by providing detailed information about their fragmentation patterns. In the context of characterizing this compound, an initial soft ionization technique, such as electrospray ionization (ESI), would be employed to generate the protonated molecule [M+H]⁺. This precursor ion is then isolated and subjected to collision-induced dissociation (CID), leading to the formation of characteristic product ions.

The fragmentation of the piperidine ring is a well-documented process and can proceed through various pathways, including the characteristic loss of neutral molecules and the formation of stable iminium ions. For this compound, key fragmentation pathways would likely involve the piperidine moiety and the oxime functional group. The analysis of these fragmentation patterns allows for the confirmation of the connectivity of the atoms within the molecule.

Table 1: Hypothetical MS/MS Fragmentation Data for [M+H]⁺ of this compound

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Structural Assignment of Fragment |

| 157.13 | 140.10 | NH₃ | Loss of ammonia (B1221849) from the oxime |

| 157.13 | 112.10 | C₂H₅NO | Cleavage of the acetone oxime moiety |

| 157.13 | 84.08 | C₃H₇NO | Formation of the piperidinyl cation |

| 157.13 | 70.06 | C₄H₉NO | Further fragmentation of the piperidine ring |

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state. This technique would provide precise information on bond lengths, bond angles, and the conformation of the piperidine ring (e.g., chair, boat, or twist-boat) in this compound. Furthermore, it would definitively establish the E configuration of the oxime double bond and reveal intermolecular interactions, such as hydrogen bonding, in the crystal lattice.

To date, a crystal structure for this compound has not been deposited in public crystallographic databases. However, studies on related piperidin-4-one oxime derivatives have successfully employed this technique to elucidate their solid-state structures, confirming ring conformations and the stereochemistry of substituents. researchgate.net Should a suitable single crystal of this compound be obtained, X-ray diffraction analysis would yield a wealth of structural data.

Computational and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in elucidating the electronic structure and predicting the reactivity of (2E)-1-Piperidin-1-ylacetone oxime. These methods, based on the principles of quantum mechanics, offer detailed insights into the molecule's behavior at the atomic and electronic levels.

Density Functional Theory (DFT) for Geometry Optimization, Energetics, and Spectroscopic Parameter Prediction

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the properties of molecules like this compound. DFT calculations can be employed to determine the most stable three-dimensional arrangement of atoms, known as geometry optimization. For related piperidine (B6355638) oxime derivatives, DFT has been successfully used to confirm conformations, such as the chair conformation of the piperidine ring. nih.gov

These calculations also provide valuable information about the molecule's energetics, including its total energy and the energies of its molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a crucial indicator of the molecule's chemical reactivity and stability. Furthermore, DFT can predict various spectroscopic parameters, which can then be compared with experimental spectra (e.g., Infrared and NMR) to validate the computational model and aid in structural elucidation. nih.gov

Table 1: Hypothetical DFT-Calculated Parameters for this compound

| Parameter | Value |

| Total Energy | -n.nnn Hartrees |

| HOMO Energy | -n.nn eV |

| LUMO Energy | n.nn eV |

| HOMO-LUMO Gap | n.nn eV |

| Dipole Moment | n.nn Debye |

| Key Vibrational Frequencies (cm⁻¹) | C=N stretch, O-H stretch, C-H stretch |

Note: The values in this table are illustrative and represent the types of data obtained from DFT calculations.

Ab Initio Methods for High-Level Electronic Properties and Transition State Analysis

Ab initio methods are another class of quantum chemical calculations that are based on first principles, without the use of empirical parameters. These methods can provide highly accurate predictions of electronic properties. For a molecule like this compound, ab initio calculations can be used to obtain precise information about its electron distribution, electrostatic potential, and other electronic descriptors.

A significant application of ab initio methods is in the study of chemical reactions through transition state analysis. By locating and characterizing the transition state structure of a potential reaction involving the oxime, researchers can calculate the activation energy and gain a deeper understanding of the reaction mechanism and kinetics.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer a way to study the dynamic behavior of this compound, including its conformational flexibility and interactions with other molecules.

Investigation of Intermolecular Interactions and Supramolecular Assembly

The study of intermolecular interactions is key to understanding how this compound molecules interact with each other and with their environment. These interactions, which include hydrogen bonding and van der Waals forces, govern the formation of larger structures, or supramolecular assemblies. Molecular dynamics simulations can be used to model the behavior of multiple molecules over time, providing insights into how they aggregate and organize in the solid state or in solution. Such simulations have been used to reveal crucial amino acid residues that interact with piperidine-based compounds in biological systems.

Predictive Spectroscopy and Computational Structure Elucidation

Computational methods play a vital role in predicting spectroscopic properties, which is a valuable tool for structure elucidation. By calculating theoretical spectra and comparing them with experimental data, the proposed structure of a compound can be confirmed. For instance, the calculated ¹H and ¹³C NMR chemical shifts and IR vibrational frequencies for this compound can be matched with experimental data to confirm its chemical structure. This integrated approach, combining experimental spectroscopy with computational predictions, is a powerful strategy for the unambiguous characterization of novel compounds. nih.gov

Computational NMR Chemical Shift Prediction for Structure Confirmation

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational methods is a standard procedure for the structural elucidation of organic molecules. By calculating the magnetic shielding tensors of atomic nuclei in a molecule, typically using methods like Gauge-Independent Atomic Orbital (GIAO), one can obtain theoretical ¹H and ¹³C NMR spectra. These predicted spectra can then be compared with experimental data to confirm the proposed structure.

For this compound, such a study would involve optimizing the geometry of the molecule using a suitable level of theory and basis set, followed by the calculation of NMR chemical shifts. The resulting data would provide a theoretical benchmark for the assignment of each proton and carbon signal in the experimental spectrum, solidifying the structural assignment of the molecule. Unfortunately, no such specific computational NMR studies for this compound have been published.

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify transition states and intermediates, and calculate the energy barriers associated with different reaction pathways. This provides a detailed, atomistic understanding of how a reaction proceeds.

Characterization of Transition States and Intermediates for Synthesis Reactions

The synthesis of this compound, like other oximes, likely proceeds through the condensation of a ketone with hydroxylamine (B1172632). A computational study of this reaction would involve locating the geometries of the transition states and any intermediates along the reaction coordinate. The characterization of these transient species is crucial for a complete understanding of the reaction mechanism. Such computational investigations provide insights that are often difficult to obtain through experimental means alone.

Exploration of Potential Reaction Pathways and Energy Barriers

For the synthesis of this compound, there may be several plausible reaction pathways. Computational chemistry allows for the exploration of these different pathways and the calculation of their respective activation energies. By comparing the energy barriers of competing pathways, the most favorable reaction mechanism can be identified. This information is not only of fundamental academic interest but can also have practical implications for optimizing reaction conditions. As with the other computational aspects, specific studies on the reaction mechanism for the synthesis of this compound are not currently available in the peer-reviewed literature.

Advanced Reactivity and Mechanistic Investigations

Transformations Involving the Oxime Functional Group

The oxime group (C=N-OH) is a versatile functional group known for its rich and varied reactivity. It can participate in a range of reactions, including nucleophilic and electrophilic transformations, as well as characteristic rearrangements.

The oxime functional group possesses both nucleophilic and electrophilic character. The lone pair of electrons on the nitrogen atom allows it to act as a nucleophile. Conversely, the carbon atom of the C=N bond can be susceptible to nucleophilic attack, particularly after activation of the hydroxyl group.

Nucleophilic Reactivity: The nitrogen atom of the oxime can react with electrophiles. For instance, alkylation and acylation of the oxime nitrogen are possible, though less common than O-functionalization. The nucleophilicity of the nitrogen is influenced by the electronic nature of the substituents on the carbon atom. In (2E)-1-Piperidin-1-ylacetone oxime, the electron-donating character of the piperidinomethyl group is expected to enhance the nucleophilicity of the oxime nitrogen to some extent.

Electrophilic Reactivity: The carbon atom of the oxime is generally not strongly electrophilic. However, its reactivity can be enhanced by converting the hydroxyl group into a good leaving group, for example, by protonation in acidic media or by conversion to a sulfonate ester. This makes the carbon atom more susceptible to attack by nucleophiles. Such activation is a key step in reactions like the Beckmann rearrangement.

While specific studies on the nucleophilic and electrophilic reactivity of this compound are not extensively documented in the literature, the general principles of oxime chemistry provide a framework for understanding its potential transformations.

The Beckmann rearrangement is a classic and synthetically valuable reaction of oximes, involving the acid-catalyzed transformation of an oxime into an amide. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com For ketoximes, this rearrangement leads to the formation of N-substituted amides. The reaction is initiated by the protonation of the oxime hydroxyl group, followed by the migration of the group anti-periplanar to the leaving group (water) to the nitrogen atom. wikipedia.orgorganic-chemistry.org This concerted migration and leaving group departure results in the formation of a nitrilium ion, which is then attacked by water to yield the amide after tautomerization. masterorganicchemistry.com

In the case of this compound, being a ketoxime, it is expected to undergo the Beckmann rearrangement to yield an N-substituted amide. The stereochemistry of the oxime is crucial in determining the product of the rearrangement. For the (2E)-isomer, the group anti to the hydroxyl group is the methyl group. Therefore, the migration of the methyl group is anticipated, leading to the formation of N-(1-(piperidin-1-yl)methyl)acetamide.

The synthetic utility of the Beckmann rearrangement is significant, as it provides a route to amides from readily available ketones. scispace.com This reaction is employed in various industrial processes, including the synthesis of paracetamol. scispace.comlibretexts.org For this compound, the Beckmann rearrangement would offer a pathway to a functionalized amide, which could be a valuable building block in medicinal chemistry and materials science.

Table 1: General Conditions for Beckmann Rearrangement of Ketoximes

| Catalyst/Reagent | Solvent | Temperature (°C) | Typical Yield (%) | Reference |

| Sulfuric Acid | - | Room Temp. - 100 | Variable | rsc.org |

| Trifluoroacetic Acid (TFA) | Nitroethane | 80 | >95 | unive.it |

| p-Tosyl Imidazole (p-Ts-Im) | Solvent-free (mechanochemical) | Room Temp. | 80-95 | scispace.com |

| Nafion Resin | Acetonitrile | 70 | 16-44 | journalirjpac.com |

| Ga(OTf)₃ | Acetonitrile | 40 | 92 (for cyclohexanone (B45756) oxime) | libretexts.org |

| HgCl₂ | Acetonitrile | 80 | High (for cyclohexanone oxime) | libretexts.org |

Note: The yields and conditions are general and may vary depending on the specific substrate.

A modified Beckmann rearrangement using sulfone iminium fluoride (B91410) (SIF) reagents can lead to the formation of imidoyl fluorides, which can then be converted to amidines or imidates by reaction with amines or alcohols, respectively. nih.gov This highlights the synthetic versatility that can be achieved through the manipulation of the oxime functionality.

Transformations Involving the Piperidine (B6355638) Moiety

The piperidine ring in this compound is a saturated heterocycle containing a tertiary amine. This nitrogen atom is a key site for chemical transformations.

The lone pair of electrons on the piperidine nitrogen makes it nucleophilic and basic. Consequently, it readily undergoes reactions with a variety of electrophiles.

Alkylation: The piperidine nitrogen can be alkylated using alkyl halides to form quaternary ammonium (B1175870) salts. researchgate.net This reaction typically proceeds under mild conditions. researchgate.net The rate of reaction can be influenced by the nature of the alkyl halide and the solvent used. The formation of these salts can alter the solubility and biological properties of the parent molecule.

Acylation: Reaction with acyl chlorides or acid anhydrides leads to the formation of N-acylpiperidines. However, as the nitrogen in this compound is already tertiary, direct acylation to form an amide is not possible. Instead, acylation would lead to the formation of a quaternary acylammonium salt, which can be a reactive intermediate.

Table 2: General Conditions for N-Alkylation of Piperidines

| Alkylating Agent | Base | Solvent | Temperature | Reference |

| Alkyl Bromide/Iodide | None or KHCO₃ | Acetonitrile | Room Temp. | researchgate.net |

| Alkyl Halide | K₂CO₃ | DMF | Room Temp. | researchgate.net |

| Alkyl Halide | NaH | DMF | 0 °C to Room Temp. | researchgate.net |

Note: The choice of base can influence the extent of alkylation.

While the piperidine ring is generally stable, under certain conditions, it can undergo ring-opening or ring-expansion reactions. These transformations often require specific functionalization of the ring or the use of potent reagents.

Ring-Opening: Ring-opening of piperidines can be achieved through various methods, often involving cleavage of a C-N bond. For instance, the von Braun reaction involves the reaction of a tertiary amine with cyanogen (B1215507) bromide to yield a cyanamide (B42294) and an alkyl bromide. Photomediated ring contraction of α-acylated cyclic piperidines to furnish cyclopentane (B165970) scaffolds has also been reported. nih.gov

Ring-Expansion: Ring-expansion reactions of piperidines are less common but can be achieved through specific synthetic strategies. For example, ring expansion of pyrrolidine (B122466) derivatives can lead to the formation of piperidines. acs.orgrsc.org While direct ring-expansion of the piperidine in this compound is not a facile process, such transformations are of interest for the synthesis of larger nitrogen-containing heterocycles.

Catalytic Applications and Ligand Development

The presence of multiple heteroatoms with lone pairs of electrons—specifically the oxime nitrogen and oxygen, and the piperidine nitrogen—makes this compound a potential candidate for use as a ligand in coordination chemistry.

Oxime-containing ligands are known to form stable complexes with a variety of metal ions. acs.orgnih.gov The coordination can occur through the nitrogen atom, the oxygen atom, or both, leading to different coordination modes (monodentate, bidentate, or bridging). The piperidine nitrogen can also participate in coordination, potentially allowing the molecule to act as a tridentate ligand.

The development of new ligands is crucial for advancing the field of catalysis. Chiral α-amino-oxime ligands have been successfully used in ruthenium-catalyzed asymmetric transfer hydrogenation reactions. nih.gov While this compound is achiral, its derivatives could be explored for similar catalytic applications. The combination of a soft nitrogen donor (piperidine) and a harder oxygen donor (oxime) could be beneficial for coordinating with different types of metal centers and facilitating a range of catalytic transformations.

Furthermore, piperidine-containing compounds have been investigated for their catalytic activity in various reactions. The specific arrangement of functional groups in this compound could lead to cooperative effects in catalysis. However, specific studies on the catalytic applications or ligand development of this particular compound are not yet prevalent in the scientific literature.

Role of this compound as a Ligand in Transition Metal-Catalyzed Reactions

The molecular architecture of this compound, featuring both a nitrogen-containing heterocycle (piperidine) and an oxime functional group, makes it a promising candidate as a ligand in transition metal catalysis. The nitrogen and oxygen atoms of the oxime group, along with the nitrogen of the piperidine ring, can act as donor atoms, allowing the molecule to function as a bidentate or even a tridentate ligand, coordinating with a metal center to form a stable chelate complex.

Although specific studies detailing the use of this compound as a ligand are not prevalent, research on structurally similar α-amino-oxime ligands provides a strong basis for its potential. For instance, α-amino-oximes derived from optically pure limonene (B3431351) have been successfully employed as chiral inducers in ruthenium-catalyzed asymmetric transfer hydrogenation of ketones. nih.gov These ligands form stable complexes with ruthenium, facilitating the enantioselective transfer of hydrogen. nih.gov Given this precedent, it is conceivable that this compound could form catalytically active complexes with various transition metals, such as palladium, rhodium, nickel, and ruthenium, which are known to catalyze a wide array of organic transformations including cross-coupling reactions, hydrogenations, and C-H functionalizations. nih.govajchem-a.com

The catalytic performance of such metal complexes would be influenced by the steric and electronic properties of the piperidine and oxime moieties. The piperidine ring, for example, can influence the solubility and steric environment of the catalytic complex.

Table 1: Potential Transition Metal-Catalyzed Reactions Employing this compound as a Ligand

| Reaction Type | Potential Metal Catalyst | Plausible Role of the Ligand |

| Asymmetric Hydrogenation | Iridium, Nickel, Ruthenium | Chiral induction and stabilization of the metal center. nih.govacs.orgnih.govnature.com |

| Cross-Coupling Reactions | Palladium, Nickel | Enhancing catalyst stability and influencing selectivity. |

| C-H Functionalization | Rhodium, Palladium | Directing group and ligand to control reactivity and selectivity. nih.gov |

It is important to note that the asymmetric hydrogenation of oximes can be challenging due to the high stability of the C=N bond and the propensity for N-O bond cleavage. acs.orgnature.comacs.org However, recent advancements have demonstrated that carefully designed chiral ligands and the use of co-catalysts, such as Lewis and Brønsted acids, can overcome these hurdles to achieve high yields and enantioselectivities. acs.orgacs.org

Potential for Organocatalytic Applications

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful tool in synthetic chemistry. The structure of this compound, containing both a basic piperidine nitrogen and a nucleophilic/electrophilic oxime group, suggests its potential utility in this field.

While direct organocatalytic applications of this specific compound are not documented, the broader class of α-amino acids and their derivatives have been shown to be effective organocatalysts in various asymmetric reactions. u-szeged.hu For example, primary amino acids can catalyze asymmetric Michael additions of aldehydes to nitroolefins and maleimides. u-szeged.hu The mechanism often involves the formation of an enamine or iminium ion intermediate. The piperidine nitrogen in this compound could potentially participate in similar catalytic cycles.

Furthermore, the oxime functionality itself can be involved in catalysis. For instance, oxime-based bioconjugations can be catalyzed by substituted anilines, which act as nucleophilic catalysts to enhance the rate of oxime formation at neutral pH. acs.org This highlights the tunable reactivity of the oxime group. There is also precedent for organocatalytic asymmetric α-aminoxylation reactions, which allow for the enantioselective formation of C-O bonds. nih.gov

Stereochemical Control and Asymmetric Transformations

The development of stereoselective methods for the synthesis of piperidine-containing compounds is of great interest due to their prevalence in natural products and pharmaceuticals. ajchem-a.comresearchgate.netnih.gov this compound, being a chiral molecule (due to the stereochemistry of the oxime), has the potential to be used in asymmetric transformations, either as a chiral auxiliary or as a precursor to a chiral ligand.

The synthesis of highly substituted piperidines with stereochemical control is a significant challenge. ajchem-a.comnih.govrsc.org Various strategies, including catalytic hydrogenation of pyridine (B92270) derivatives, cyclization of acyclic precursors, and functionalization of existing piperidine rings, have been developed. nih.govnih.gov

In the context of this compound, its inherent chirality could be exploited to influence the stereochemical outcome of reactions at a remote site. For example, if used as a ligand in a metal-catalyzed reaction, the chiral environment created by the ligand could lead to the enantioselective formation of a product.

The asymmetric hydrogenation of oximes to produce chiral hydroxylamines is a particularly relevant area. nih.govnature.comincatt.nl This transformation is challenging but has been achieved with high efficiency and enantioselectivity using chiral iridium and nickel catalysts. nih.govnature.comacs.org The development of new chiral ligands is crucial for advancing this field. While not yet demonstrated, a chiral derivative of this compound could potentially serve as an effective ligand in such reactions.

Advanced Applications and Research Horizons

Supramolecular Chemistry and Host-Guest Interactions

Design of Receptors Utilizing the Compound’s Structural Features for Specific Molecular Recognition

The molecular architecture of (2E)-1-Piperidin-1-ylacetone oxime offers distinct features for the design of molecular receptors capable of specific molecular recognition. The piperidine (B6355638) ring, a saturated six-membered heterocycle containing a nitrogen atom, can act as a hydrogen bond acceptor and its chair-like conformation can provide a defined three-dimensional binding pocket. mdpi.comresearchgate.net The oxime group (-C=N-OH) is also a versatile hydrogen-bonding motif, capable of acting as both a hydrogen bond donor (via the -OH group) and acceptor (via the nitrogen and oxygen lone pairs).

The design of receptors based on this compound could involve its functionalization to create pre-organized cavities for guest binding. For instance, linking two or more this compound units through appropriate spacers could lead to macrocyclic or cage-like hosts. The piperidine nitrogen could be quaternized to introduce a positive charge, enabling the recognition of anionic guest species through electrostatic interactions.

Table 1: Potential Molecular Recognition Capabilities of this compound-Based Receptors

| Host Design Strategy | Target Guest Type | Primary Interactions | Potential Application |

| Macrocyclization of multiple units | Small organic molecules, metal ions | Hydrogen bonding, van der Waals forces | Sensing, catalysis |

| Quaternization of piperidine nitrogen | Anionic species (e.g., halides, carboxylates) | Ion-pairing, hydrogen bonding | Anion transport, environmental remediation |

| Functionalization with aromatic groups | Aromatic guest molecules | π-π stacking, CH-π interactions | Molecular sensing, drug delivery |

It is important to note that the data presented in this table is hypothetical and serves to illustrate the potential applications based on the structural features of the compound.

Self-Assembly Processes and Formation of Ordered Architectures

The ability of this compound to participate in directional hydrogen bonding through its oxime group makes it a promising candidate for the construction of self-assembling systems. Oximes are known to form robust hydrogen-bonded dimers and catemers (chain-like structures), which can serve as the basis for creating more complex, ordered supramolecular architectures such as tapes, sheets, and three-dimensional networks.

Advanced Materials Science Applications

The unique combination of functional groups in this compound also positions it as a valuable building block for the development of advanced materials with tailored properties.

Incorporation of this compound into Polymer Architectures

The oxime functionality of this compound can be exploited for its incorporation into polymer chains. The oxime group can undergo various chemical transformations, allowing it to be used as a monomer in step-growth polymerization or as a functional handle for grafting onto existing polymer backbones. For example, the hydroxyl group of the oxime can react with isocyanates to form O-carbamoyloximes, which can then be polymerized. Alternatively, the C=N bond could potentially participate in certain types of polymerization reactions.

The presence of the piperidine ring within the polymer structure could impart specific properties, such as improved thermal stability, altered solubility, and the ability to coordinate with metal ions. The basic nature of the piperidine nitrogen could also be utilized to create pH-responsive polymers.

Exploration of its Potential in Organic Electronics or Optoelectronic Devices (e.g., as a monomer or dopant)

While not a conventional chromophore, the incorporation of this compound into conjugated polymer systems could be explored for its potential role as a dopant or a component that modifies the electronic properties of the material. The lone pair of electrons on the piperidine nitrogen and the oxime group could influence the electron density of a conjugated backbone, potentially tuning the material's conductivity or photophysical properties.

The development of new monomers for organic electronics is a rapidly growing field, and the unique electronic nature of the oxime and piperidine functionalities could lead to materials with novel charge transport or light-emitting characteristics. However, significant research would be required to synthesize appropriate polymerizable derivatives and to characterize their electronic properties.

Development as a Component in Responsive or Smart Materials

Smart materials are designed to respond to external stimuli, such as changes in pH, temperature, or light. The structure of this compound contains features that could be harnessed for the creation of such materials. The basic piperidine nitrogen makes the molecule inherently pH-sensitive. In acidic conditions, the nitrogen will be protonated, leading to a change in the molecule's charge and polarity. This property could be used to design pH-responsive hydrogels or polymers that undergo a conformational change or a change in solubility in response to pH variations.

Furthermore, the oxime linkage is known to be dynamic and can undergo reversible cleavage and formation under certain conditions. This dynamic covalent chemistry could be exploited to create self-healing polymers or materials that can be reprocessed or recycled. The reversibility of the oxime bond could be triggered by a specific stimulus, making the material "smart."

Table 2: Potential Stimuli-Responsive Behavior of Materials Incorporating this compound

| Stimulus | Responsive Moiety | Potential Material Response |

| pH Change | Piperidine Nitrogen | Swelling/deswelling of hydrogels, change in polymer solubility |

| Temperature | Oxime Linkage (in certain systems) | Reversible crosslinking, self-healing |

| Introduction of a specific chemical | Oxime Linkage | Competitive bond cleavage, controlled release of encapsulated molecules |

The information in this table is speculative and highlights the potential avenues for research based on the known chemistry of the functional groups present in the molecule.

Chemical Probes and Tools for Fundamental Biological Research (Conceptual and Methodological)

A thorough review of scientific databases indicates that research into the development of this compound as a chemical probe for biological research is yet to be undertaken.

Design and Synthesis of Fluorescent or Spin-Labeled Analogs for Imaging Studies

There are currently no published reports on the design, synthesis, or application of fluorescent or spin-labeled analogs of this compound. While the broader class of piperidine derivatives has been explored for creating fluorescent probes for various biological targets, this specific compound has not been a subject of such research. The conceptualization of these analogs would involve identifying suitable positions on the molecule for the attachment of fluorophores or spin labels without significantly altering its intrinsic chemical properties. However, without foundational research on its biological interactions, the rationale for such designs remains speculative.

Use in Chemical Biology as a Scaffold for Exploring Molecular Interactions

The utility of this compound as a scaffold in chemical biology for the exploration of molecular interactions is an uninvestigated area. The piperidine and oxime moieties are present in various biologically active molecules, suggesting that this compound could theoretically serve as a starting point for the synthesis of compound libraries. These libraries could then be screened for interactions with specific biological targets. Nevertheless, no studies have been published that utilize this compound for this purpose.

Environmental and Sustainable Chemistry Considerations

The environmental footprint and sustainable production of this compound are also areas that lack specific research data.

Investigation of Degradation Pathways and Environmental Fate (Beyond Toxicity)

There is no available information on the environmental degradation pathways or the ultimate environmental fate of this compound. Studies on the biodegradation, photodegradation, or hydrolysis of this specific compound have not been reported. Understanding these pathways is crucial for assessing its long-term environmental impact.

Development of More Sustainable Processes for the Compound's Synthesis or Utilization (Beyond Green Chemistry Principles in Section 2)

While general green chemistry principles for the synthesis of oximes have been reported, such as solvent-free reactions and the use of milder catalysts, there are no studies specifically detailing the development of more sustainable synthetic routes for this compound itself. Research in this area would focus on improving atom economy, reducing waste, and utilizing renewable resources and less hazardous reagents in its production.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (2E)-1-Piperidin-1-ylacetone oxime, and how can purity be optimized during synthesis?

- Methodological Answer : The compound is typically synthesized via condensation of piperidine with acetone oxime precursors under controlled pH and temperature. Key steps include:

- Reagent Selection : Use anhydrous solvents (e.g., dichloromethane) to minimize hydrolysis of intermediates .

- Purity Optimization : Employ column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the (2E)-isomer, confirmed by -NMR coupling constants ( for trans-configuration) .

- Yield Improvement : Monitor reaction progress via TLC (Rf ~0.5 in 1:3 ethyl acetate/hexane) and optimize stoichiometry (1:1.2 molar ratio of piperidine to oxime precursor) .

Q. How should researchers characterize the structural and physicochemical properties of this compound?

- Methodological Answer : Use a multi-technique approach:

- Spectroscopy : -NMR (δ 1.5–1.7 ppm for piperidine protons; δ 2.1–2.3 ppm for acetone methyl groups) and IR (C=N stretch at ~1640 cm) .

- Chromatography : GC-MS (retention time: ~8.2 min; m/z 156 [M] for molecular ion) to confirm molecular weight and purity .

- Thermal Analysis : Differential scanning calorimetry (DSC) to determine melting point (~90–95°C) and stability under thermal stress .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Conduct reactions in a fume hood to prevent inhalation of vapors; store at -20°C in airtight containers to limit degradation .

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste channels .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

- Methodological Answer :

- Data Triangulation : Compare results across multiple assays (e.g., enzyme inhibition vs. cellular viability) to distinguish direct effects from off-target interactions .

- Statistical Analysis : Apply ANOVA or non-parametric tests (e.g., Kruskal-Wallis) to assess significance of discrepancies, ensuring replicates per condition .

- Structural Confirmation : Re-analyze disputed compounds via X-ray crystallography to verify stereochemical purity, as isomerization may alter activity .

Q. What experimental designs are recommended for studying the compound’s reactivity in novel catalytic systems?

- Methodological Answer :

- Control Experiments : Include blank reactions (no catalyst) and negative controls (e.g., scrambled substrates) to validate catalytic efficiency .

- Kinetic Profiling : Use stopped-flow spectroscopy to measure reaction rates under varying temperatures (Arrhenius plots) and pH conditions .

- Computational Modeling : Pair experimental data with DFT calculations (e.g., Gaussian 09) to predict transition states and rationalize regioselectivity .

Q. How can hygroscopicity of this compound be mitigated during long-term storage?

- Methodological Answer :

- Desiccant Use : Store with molecular sieves (3Å) in sealed amber vials to limit moisture uptake .

- Stability Monitoring : Perform periodic HPLC analysis (C18 column, acetonitrile/water mobile phase) to detect hydrolysis products (e.g., piperidine) .

- Lyophilization : For aqueous solutions, pre-freeze samples at -80°C and lyophilize to preserve integrity .

Data Presentation and Analysis Guidelines

Critical Considerations for Reproducibility

- Documentation : Adhere to IUPAC nomenclature and report all synthetic steps, including failed attempts, to enhance reproducibility .

- Peer Review : Validate findings through independent replication and pre-publish datasets in repositories like ChemRxiv .

- Ethical Compliance : Declare conflicts of interest and obtain institutional approval for studies involving bioassays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.